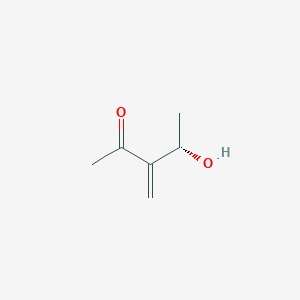
2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) is an organic compound with a unique structure that includes a methylene group, a hydroxyl group, and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by a series of reduction and oxidation steps to introduce the hydroxyl and methylene groups. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and crystallization, are employed to obtain a high-purity product.
化学反应分析
Types of Reactions
2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as halides or amines can react with the methylene group in the presence of a base.
Major Products
Oxidation: Formation of 3-methylene-4-oxopentanoic acid.
Reduction: Formation of 3-methylene-4-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-Methylene-4-hydroxy-2-butanone
- 3-Methylene-4-hydroxy-2-hexanone
- 3-Methylene-4-hydroxy-2-heptanone
Uniqueness
2-Pentanone, 4-hydroxy-3-methylene-, (S)-(9CI) is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical processes.
属性
CAS 编号 |
144370-33-2 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC 名称 |
(4S)-4-hydroxy-3-methylidenepentan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h5,7H,1H2,2-3H3/t5-/m0/s1 |
InChI 键 |
BDHSXBJEPAUNBX-YFKPBYRVSA-N |
SMILES |
CC(C(=C)C(=O)C)O |
手性 SMILES |
C[C@@H](C(=C)C(=O)C)O |
规范 SMILES |
CC(C(=C)C(=O)C)O |
同义词 |
2-Pentanone, 4-hydroxy-3-methylene-, (S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B129918.png)
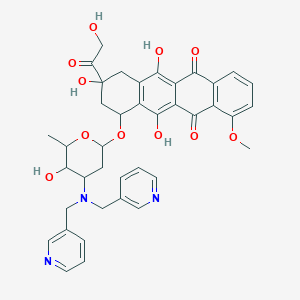
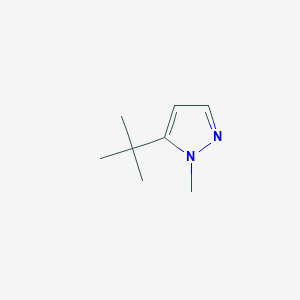
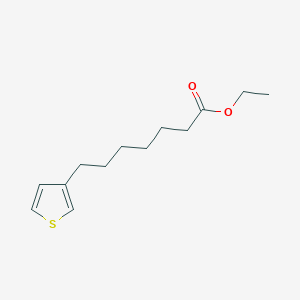
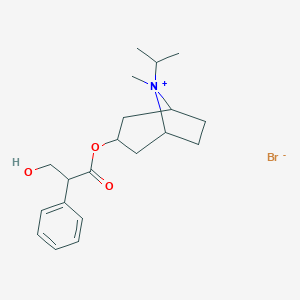
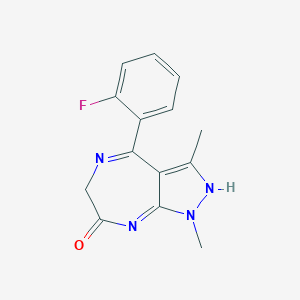
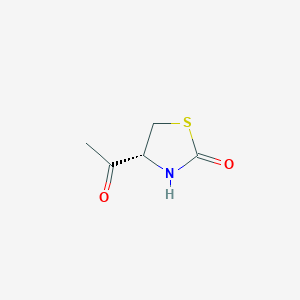
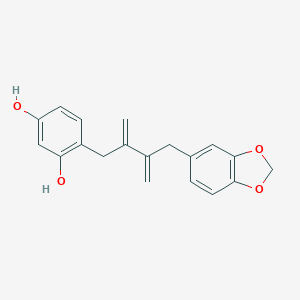
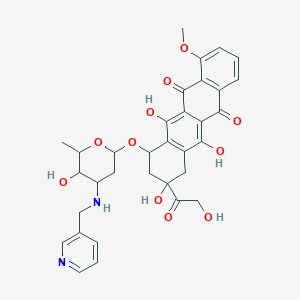
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)

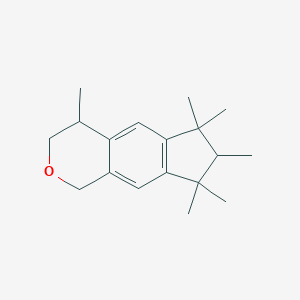
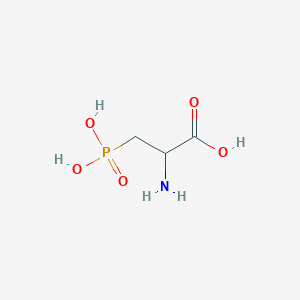
![(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one](/img/structure/B129962.png)
